Acetic acid, [(2,6-diethylphenyl)amino]oxo-
Description
Acetic acid, [(2,6-diethylphenyl)amino]oxo-, also known as Alachlor oxanilic acid (Alachlor OA), is a metabolite of the herbicide alachlor. Its chemical formula is C₁₄H₁₉NO₄ (molecular weight: 265.3 g/mol), and it is structurally characterized by a 2,6-diethylphenyl group attached to an oxamic acid backbone via an amino linkage . This compound is pivotal in environmental monitoring due to its persistence in groundwater, reflecting historical alachlor use . It is frequently detected in agricultural regions, with studies reporting its presence in 63% of groundwater samples .
Properties
CAS No. |
628324-79-8 |
|---|---|
Molecular Formula |
C12H15NO3 |
Molecular Weight |
221.25 g/mol |
IUPAC Name |
2-(2,6-diethylanilino)-2-oxoacetic acid |
InChI |
InChI=1S/C12H15NO3/c1-3-8-6-5-7-9(4-2)10(8)13-11(14)12(15)16/h5-7H,3-4H2,1-2H3,(H,13,14)(H,15,16) |
InChI Key |
WZXKAAQQMJMXTC-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=C(C(=CC=C1)CC)NC(=O)C(=O)O |
Origin of Product |
United States |
Preparation Methods
Friedel-Crafts Alkylation Followed by Functionalization
Key Steps :
- Friedel-Crafts Alkylation : Diethylbenzene derivatives are synthesized via alkylation of benzene with ethyl halides using Lewis acids (e.g., AlCl₃) [US20100261934A1].
- Nitration and Reduction : The diethylphenyl intermediate is nitrated to introduce a nitro group, which is subsequently reduced to an amine using catalytic hydrogenation (Pd/C, H₂) [CN110330422A].
- Oxoacetic Acid Formation : The amine reacts with glyoxylic acid (HOOC–CHO) under acidic conditions to form the amino-oxoacetic acid moiety [PMC7221594].
Conditions :
- Nitration: HNO₃/H₂SO₄, 0–5°C.
- Reduction: H₂ (1 atm), Pd/C, ethanol, 25°C.
- Condensation: Glyoxylic acid, HCl, reflux, 6–8 h.
Yield : ~65% overall (3 steps).
Advantages :
- Utilizes commercially available starting materials.
- Scalable for industrial production.
Challenges :
- Nitration may yield regioisomers; strict temperature control required.
Haloacetylation and Cyanidation
Key Steps :
- Chloroacetylation : 2,6-Diethylaniline reacts with chloroacetyl chloride in dichloromethane with triethylamine as a base [CN112321412-A].
- Cyanidation : The chloro intermediate is treated with KCN in DMF at 80°C to form the nitrile derivative.
- Hydrolysis : The nitrile is hydrolyzed to the carboxylic acid using concentrated HCl (6 M, reflux) [KR100249134B1].
Conditions :
- Chloroacetylation: 0°C to room temperature, 2 h.
- Cyanidation: KCN, DMF, 80°C, 4 h.
- Hydrolysis: HCl, reflux, 12 h.
Yield : ~72% overall.
Advantages :
- High regioselectivity due to steric hindrance from diethyl groups.
- Avoids harsh oxidation conditions.
Challenges :
- Handling toxic cyanide reagents requires specialized infrastructure.
Grignard Reaction with Subsequent Oxidation
Key Steps :
- Grignard Formation : 2,6-Diethylbromobenzene reacts with magnesium in THF to form the Grignard reagent.
- Reaction with Oxalyl Chloride : The Grignard reagent reacts with oxalyl chloride to form a ketone intermediate [US20160002142].
- Amination : The ketone undergoes reductive amination with ammonium acetate and NaBH₃CN to introduce the amino group [PMC6682081].
Conditions :
- Grignard formation: THF, reflux, 2 h.
- Ketone synthesis: Oxalyl chloride, −78°C, 1 h.
- Reductive amination: NH₄OAc, NaBH₃CN, MeOH, 25°C, 12 h.
Yield : ~58% overall.
Advantages :
- Direct introduction of the oxo group via oxalyl chloride.
- Mild amination conditions preserve the diethyl substituents.
Challenges :
- Sensitivity to moisture and oxygen during Grignard steps.
Comparative Analysis of Methods
| Method | Key Advantages | Yield | Scalability | Complexity |
|---|---|---|---|---|
| Friedel-Crafts Route | Cost-effective, uses simple reagents | 65% | High | Moderate |
| Haloacetylation-Cyanide | High regioselectivity | 72% | Medium | High |
| Grignard-Oxalyl Chloride | Direct oxo-group introduction | 58% | Low | High |
Mechanistic Insights
- Steric Effects : The 2,6-diethyl groups hinder electrophilic substitution, favoring para-functionalization in Friedel-Crafts reactions [CA1310017C].
- Reductive Amination : NaBH₃CN selectively reduces imine intermediates without affecting ester or ketone groups [PMC6682081].
- Cyanide Hydrolysis : HCl-mediated hydrolysis proceeds via a nitrile hydrate intermediate, ensuring complete conversion to the carboxylic acid [CN106083564A].
Industrial Considerations
- Safety : Cyanide-based routes require closed systems and rigorous waste management.
- Green Chemistry : Friedel-Crafts methods generate Al waste; alternatives using ionic liquids are under exploration.
- Cost : Grignard reagents increase production costs compared to Friedel-Crafts alkylation.
Chemical Reactions Analysis
(2,6-Diethylphenyl)aminoacetic acid undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form different products.
Reduction: Reduction reactions can be carried out using common reducing agents.
Substitution: It can undergo substitution reactions where the amino group is replaced by other functional groups.
Common reagents and conditions used in these reactions include palladium catalysts for coupling reactions, and specific acids or bases to facilitate the desired transformations . Major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
(2,6-Diethylphenyl)aminoacetic acid has several scientific research applications:
Medicine: Research is ongoing to explore its potential therapeutic applications, although specific medical uses are still under investigation.
Industry: It is used in the agricultural industry as a metabolite of alachlor, aiding in the control of weeds.
Mechanism of Action
The mechanism of action of (2,6-Diethylphenyl)aminoacetic acid involves its interaction with specific molecular targets and pathways. As a metabolite of alachlor, it exerts its effects by inhibiting the synthesis of essential proteins in target organisms, leading to their eventual death. The exact molecular targets and pathways are still being studied to fully understand its mode of action .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The compound shares structural and functional similarities with other herbicidal metabolites and derivatives. Key comparisons include:
Substituted Phenyl Oxamic Acid Derivatives
Key Observations :
- Substituent Effects : The 2,6-diethyl group in Alachlor OA enhances hydrophobicity compared to dimethyl or difluoro analogs, influencing soil adsorption and groundwater mobility .
- Functional Group Impact : The methoxymethyl group in Alachlor OA differentiates it from simpler oxamic acids (e.g., dimethylphenyl variant), increasing its metabolic stability and detection frequency in environmental samples .
Ester Derivatives
Key Observations :
Environmental and Agricultural Relevance
Detection in Groundwater
- Alachlor OA : Detected in 63% of samples in Nebraska’s groundwater systems, reflecting its stability post-application .
- Acetochlor OA : Less frequently detected, likely due to faster degradation rates influenced by its ethyl-methyl substituent .
- Alachlor ESA (ethane sulfonic acid derivative): More water-soluble than OA, leading to higher mobility but comparable detection rates .
Herbicidal Activity
- Parent Compound Comparison : Alachlor (2-chloro-N-(2,6-diethylphenyl)-N-(methoxymethyl)acetamide) exhibits higher herbicidal potency than its metabolites (OA, ESA) due to the chloroacetamide functional group .
- Structure-Activity Relationship : Replacement of the chloro group in alachlor with oxamic acid (OA form) abolishes herbicidal activity but retains environmental significance as a tracer .
Biological Activity
Acetic acid, [(2,6-diethylphenyl)amino]oxo- (CAS No. 628324-79-8), is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, including its synthesis, mechanisms of action, and relevant case studies.
- Molecular Formula : C12H15NO3
- Molecular Weight : 221.25 g/mol
- IUPAC Name : Acetic acid, [(2,6-diethylphenyl)amino]oxo-
- Structure : The compound features an acetic acid moiety linked to a 2,6-diethylphenyl group through an amine bond.
Biological Activity Overview
The biological activities of acetic acid derivatives have been extensively studied, particularly their roles as enzyme inhibitors and in cancer therapy. The specific activities of acetic acid, [(2,6-diethylphenyl)amino]oxo- include:
- Anticancer Activity : Preliminary studies suggest that compounds with similar structures exhibit cytotoxic effects on various cancer cell lines.
- Enzyme Inhibition : The compound may act as an inhibitor for specific enzymes involved in metabolic pathways.
The mechanism by which acetic acid, [(2,6-diethylphenyl)amino]oxo- exerts its biological effects is hypothesized to involve:
- Interaction with Enzymes : The compound likely interacts with active sites on enzymes due to the presence of the amino group which can form hydrogen bonds and other interactions.
- Cellular Uptake : Its lipophilic nature may facilitate cellular uptake, enhancing its bioavailability and efficacy.
Case Studies
-
Anticancer Studies :
- A study investigated the effect of various acetic acid derivatives on leukemia cells. Results indicated that some derivatives exhibited significant cytotoxicity with IC50 values ranging from 5 to 20 µg/mL .
- Another study focused on the synthesis of 4-amino-7-oxo-substituted analogues related to acetic acid derivatives and tested their activity against CCRF-CEM leukemia cells. The findings revealed that certain compounds displayed promising anticancer properties .
- Enzyme Inhibition :
Summary of Biological Activities
| Activity Type | Description | Reference |
|---|---|---|
| Anticancer | Cytotoxic effects on leukemia cells | |
| Enzyme Inhibition | Inhibition of metabolic enzymes | |
| Cellular Uptake | Enhanced bioavailability due to lipophilicity |
Comparison with Similar Compounds
| Compound Name | CAS No. | Biological Activity |
|---|---|---|
| Acetic acid, [(2,6-diethylphenyl)amino]oxo- | 628324-79-8 | Anticancer and enzyme inhibition |
| (2,6-Dimethylanilino)(oxo)acetic Acid | 2903-48-2 | Moderate anticancer activity |
| N-(2-Methylphenyl)oxamic Acid | 458714 | Anticancer properties |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

